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Compound of Interest

Compound Name: [Ala2] Met-Enkephalinamide

Cat. No.: B12407390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic opioid pentapeptide,

[Ala2] Met-Enkephalinamide (also known as DALA or DAME), with other key synthetic

pentapeptides. The focus is on its receptor binding affinity, functional potency, and in vivo

analgesic effects, supported by experimental data and detailed methodologies.

Introduction to [Ala2] Met-Enkephalinamide
[Ala2] Met-Enkephalinamide is a synthetic analog of the endogenous opioid peptide Met-

enkephalin. The substitution of Glycine with D-Alanine at position 2 confers resistance to

degradation by brain enzymes, significantly prolonging its analgesic effects compared to its

natural counterpart.[1][2][3] This enhanced stability makes it a valuable tool in opioid research.

[1] It is recognized as a potent, long-lasting analgesic, particularly when administered directly

into the brain.[1][2] Studies suggest that [Ala2] Met-Enkephalinamide acts as a mixed

mu/delta opioid receptor agonist.[4]

Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50)

of [Ala2] Met-Enkephalinamide and other widely studied synthetic pentapeptides at the mu

(µ), delta (δ), and kappa (κ) opioid receptors. It is important to note that direct comparative data
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for [Ala2] Met-Enkephalinamide across all receptor subtypes from a single study is limited in

the available literature.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Peptide
Mu (µ)
Receptor

Delta (δ)
Receptor

Kappa (κ)
Receptor

Reference

[Ala2] Met-

Enkephalinamide

(DALA/DAME)

Binds with high

affinity (specific

Ki not

consistently

reported)

Binds with high

affinity (specific

Ki not

consistently

reported)

Data not widely

available
[1][5]

DAMGO ~1.1 - 2.5 ~200 - 1800 ~200 - 4000 [6]

DADLE ~1 - 5 ~1 - 10 ~500 - 2000 [7]

DPDPE ~1000 - 3000 ~1 - 5 >5000

Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Analgesic Potency
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Peptide Test
Route of
Administration

Relative
Potency

Reference

[Ala2] Met-

Enkephalinamide

(DALA/DAME)

Tail-flick Intravenous Potent analgesic [8]

DAMGO
Tail-flick / Hot-

plate

Intracerebroventr

icular

DAMGO >

DADLE >

Morphine >

DPDPE

[7]

DADLE
Tail-flick / Hot-

plate

Intracerebroventr

icular
Potent analgesic [7]

DPDPE
Tail-flick / Hot-

plate

Intracerebroventr

icular

Less potent than

DAMGO and

DADLE

[7]

Signaling Pathways of Opioid Peptides
Opioid peptides exert their effects by binding to and activating opioid receptors, which are G-

protein coupled receptors (GPCRs). The activation of these receptors initiates intracellular

signaling cascades, primarily through two main pathways: the G-protein signaling pathway and

the β-arrestin pathway.

G-Protein Signaling Pathway: This is the classical pathway responsible for the analgesic effects

of opioids. Upon agonist binding, the receptor activates inhibitory G-proteins (Gi/o). This leads

to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP)

levels. The activated G-protein subunits also modulate ion channels, leading to neuronal

hyperpolarization and reduced neuronal excitability.

β-Arrestin Signaling Pathway: This pathway is primarily involved in receptor desensitization,

internalization, and can also mediate some of the adverse effects of opioids, such as tolerance

and respiratory depression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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